Cas no 87440-56-0 ((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one)

(2R,3R)-3,5,7-Trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one is a flavonoid derivative characterized by its unique stereochemistry and functional group arrangement. The compound features a chroman-4-one core with hydroxyl groups at positions 3, 5, and 7, along with a prenyl (3-methylbut-2-enyl) substitution at C-8 and a phenyl group at C-2. Its (2R,3R) configuration contributes to its structural specificity, making it of interest in pharmacological and biochemical research. The presence of multiple hydroxyl groups enhances its potential as an antioxidant, while the prenyl moiety may influence lipophilicity and bioavailability. This compound is primarily utilized in studies investigating structure-activity relationships, natural product synthesis, and bioactive flavonoid derivatives.
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one structure
87440-56-0 structure
商品名:(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
CAS番号:87440-56-0
MF:C20H20O5
メガワット:340.369806289673
CID:837501
PubChem ID:442411

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one 化学的及び物理的性質

名前と識別子

    • (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
    • Glepidotin B
    • (2R-trans)-2,3-Dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-2-phenyl-4H-1-benzopyran-4-one
    • [ "" ]
    • (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one (ACI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-2-phenyl-, (2R-trans)- (ZCI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2R,3R)- (9CI)
    • (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
    • FS-9499
    • CS-0024499
    • AC1L9CRN
    • CHEBI:5381
    • HY-N3947
    • C09753
    • (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
    • (2R,3R)-3,5,7-Trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenylchroman-4-one
    • 87440-56-0
    • AKOS030531169
    • Q27106744
    • DTXSID00331821
    • CTK3E8972
    • DA-53573
    • インチ: 1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
    • InChIKey: ATJOIGKHVRPLSM-RBUKOAKNSA-N
    • ほほえんだ: C(C1C(O)=CC(O)=C2C([C@@H]([C@@H](C3C=CC=CC=3)OC=12)O)=O)/C=C(\C)/C

計算された属性

  • せいみつぶんしりょう: 340.131
  • どういたいしつりょう: 340.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.321
  • ふってん: 592.5°C at 760 mmHg
  • フラッシュポイント: 214.4°C
  • 屈折率: 1.644
  • PSA: 86.99000
  • LogP: 3.28380
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one セキュリティ情報

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN4136-1 mL * 10 mM (in DMSO)
Glepidotin B
87440-56-0 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G86780-5mg
Glepidotin B
87440-56-0 ,HPLC≥96%
5mg
¥5280.0 2023-09-07
Aaron
AR004N23-1mg
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
87440-56-0 95%
1mg
$363.00 2025-02-17
TargetMol Chemicals
TN4136-5mg
Glepidotin B
87440-56-0
5mg
¥ 3710 2024-07-20
A2B Chem LLC
AC15407-1mg
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
87440-56-0 95%
1mg
$320.00 2024-04-19
Aaron
AR004N23-5mg
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
87440-56-0 95%
5mg
$753.00 2025-02-17
TargetMol Chemicals
TN4136-5 mg
Glepidotin B
87440-56-0 98%
5mg
¥ 3,710 2023-07-11
A2B Chem LLC
AC15407-5mg
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
87440-56-0 96.0%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN4136-1 ml * 10 mm
Glepidotin B
87440-56-0
1 ml * 10 mm
¥ 3810 2024-07-20

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one 関連文献

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